APTS
APTS
8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is an anionic fluorescent dye with excitation/emission spectra of 425/503 nm, respectively. It forms a ground state complex with viologen-type quenchers, inducing a red-shift in the absorbance spectrum from 425 to 464 nm. APTS is pH insensitive, with the emission maximum remaining constant over the pH range of 4-10. It can be used in solution or immobilized through attachment of an aldehyde functionalized monomer by reductive amination without significantly changing fluorescence intensity. APTS has been used as a reporter for glucose sensing and for the detection of other saccharides.
Brand Name:
Vulcanchem
CAS No.:
196504-57-1
VCID:
VC21164367
InChI:
InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
SMILES:
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula:
C16H8NNa3O9S3
Molecular Weight:
523.4 g/mol
APTS
CAS No.: 196504-57-1
Cat. No.: VC21164367
Molecular Formula: C16H8NNa3O9S3
Molecular Weight: 523.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is an anionic fluorescent dye with excitation/emission spectra of 425/503 nm, respectively. It forms a ground state complex with viologen-type quenchers, inducing a red-shift in the absorbance spectrum from 425 to 464 nm. APTS is pH insensitive, with the emission maximum remaining constant over the pH range of 4-10. It can be used in solution or immobilized through attachment of an aldehyde functionalized monomer by reductive amination without significantly changing fluorescence intensity. APTS has been used as a reporter for glucose sensing and for the detection of other saccharides. |
|---|---|
| CAS No. | 196504-57-1 |
| Molecular Formula | C16H8NNa3O9S3 |
| Molecular Weight | 523.4 g/mol |
| IUPAC Name | trisodium;8-aminopyrene-1,3,6-trisulfonate |
| Standard InChI | InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 |
| Standard InChI Key | XSTNYACEWLNWPY-UHFFFAOYSA-K |
| SMILES | C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
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